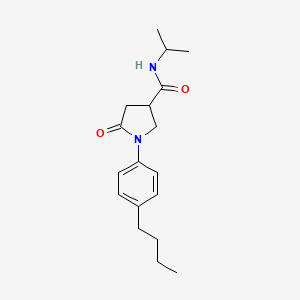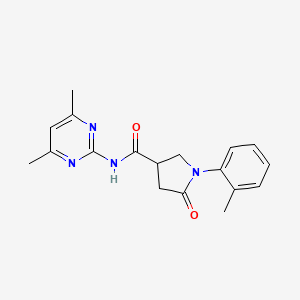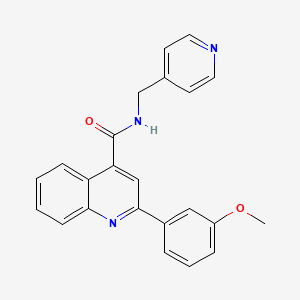![molecular formula C22H16O4 B11157837 1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11157837.png)
1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a benzo[c]chromen-6-one core with a 1-methyl and 2-oxo-2-phenylethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The reaction conditions often include the use of solvents such as acetone and ethanol, and the process may involve multiple steps, including esterification and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromen-2-one compounds .
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers .
Wirkmechanismus
The mechanism of action of 1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chromen-2-one derivatives, such as:
- 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
- 3-methyl-2-oxo-2H-chromen-7-yl propionate
- Various substituted coumarins .
Uniqueness
1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H16O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-methyl-3-phenacyloxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H16O4/c1-14-11-16(25-13-19(23)15-7-3-2-4-8-15)12-20-21(14)17-9-5-6-10-18(17)22(24)26-20/h2-12H,13H2,1H3 |
InChI-Schlüssel |
ORMSPTINNWGSKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11157755.png)


![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157765.png)

![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate](/img/structure/B11157783.png)

![N-(4-methylbenzyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157790.png)
![7-chloro-3-hydroxy-3-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11157792.png)
![2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11157803.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157813.png)
methanone](/img/structure/B11157824.png)
![Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate](/img/structure/B11157830.png)
![1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11157833.png)
